1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl urea moiety, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form 1-(2-bromoethyl)-4-(4-methoxyphenyl)piperazine.
Urea Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: Used in the development of drugs targeting neurological and psychiatric disorders.
Biochemistry: Investigated for its binding affinity to specific receptors and enzymes.
Industrial Chemistry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as receptors and enzymes. The piperazine ring and the trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 1-(2-(4-(4-Methylphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Uniqueness
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and binding affinity. This makes it distinct from its analogs with different substituents, potentially offering different therapeutic benefits or chemical reactivity.
Properties
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c1-30-19-7-5-18(6-8-19)28-13-11-27(12-14-28)10-9-25-20(29)26-17-4-2-3-16(15-17)21(22,23)24/h2-8,15H,9-14H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNNHVGYWKOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.